molecular formula C25H21N3O2S B4084922 1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B4084922
M. Wt: 427.5 g/mol
InChI Key: CFPQTQNYGUJIPV-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a naphthalene ring, a quinazoline ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the individual components. The naphthalene ring can be synthesized through Friedel-Crafts alkylation, while the quinazoline ring can be prepared via cyclization reactions involving anthranilic acid derivatives. The final step involves the coupling of these components with pyrrolidine-2,5-dione under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalen-2-yl-2-pyrrolidin-1-yl-pentan-1-one:

    4,6,8-Trimethylquinazoline: This compound shares the quinazoline ring structure but lacks the naphthalene and pyrrolidine components.

Uniqueness

1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is unique due to its combination of three distinct structural components, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-naphthalen-1-yl-3-(4,6,8-trimethylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S/c1-14-11-15(2)23-19(12-14)16(3)26-25(27-23)31-21-13-22(29)28(24(21)30)20-10-6-8-17-7-4-5-9-18(17)20/h4-12,21H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPQTQNYGUJIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)SC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 3
1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 4
1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 5
1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 6
1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

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